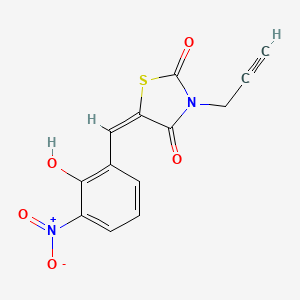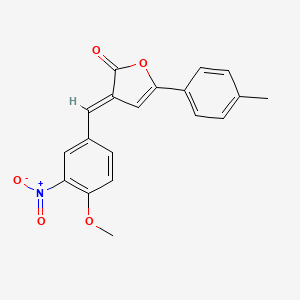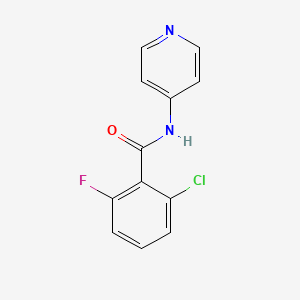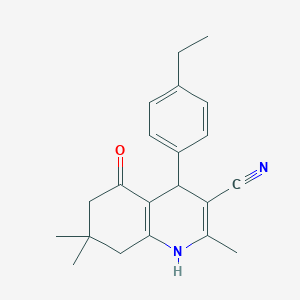
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as HNTD, is a thiazolidinedione derivative that has gained significant attention in the pharmaceutical industry due to its potential applications as an anti-cancer agent. HNTD has been found to exhibit remarkable anti-cancer activity in various cancer cell lines, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the expression of various pro-inflammatory cytokines, which are known to promote cancer cell growth and survival. Additionally, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments. It is easy to synthesize and has been optimized for high yield and purity. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione exhibits significant anti-cancer activity in various cancer cell lines, making it a promising candidate for further research. However, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has some limitations for laboratory experiments. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. First, further studies are needed to elucidate the exact mechanism of action of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in cancer cells. Second, preclinical studies are needed to evaluate the safety and efficacy of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in animal models of cancer. Third, clinical trials are needed to evaluate the safety and efficacy of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in humans. Fourth, studies are needed to investigate the potential of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a combination therapy with other anti-cancer agents. Finally, studies are needed to explore the potential of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in other disease conditions, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a promising anti-cancer agent that exhibits significant cytotoxicity against various cancer cell lines. Its easy synthesis and high yield make it a suitable candidate for large-scale production. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has the potential to be a novel and effective anti-cancer agent, and its future research could lead to significant advancements in cancer treatment.
Aplicaciones Científicas De Investigación
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-cancer properties. In vitro studies have shown that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have demonstrated that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
IUPAC Name |
(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S/c1-2-6-14-12(17)10(21-13(14)18)7-8-4-3-5-9(11(8)16)15(19)20/h1,3-5,7,16H,6H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBCVIGCIMXJB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-hydroxy-3-nitrobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-2-azepanone](/img/structure/B4881904.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4881918.png)
![4-fluoro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4881926.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4881942.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4881949.png)

![1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)
![1-isobutyl-3-(2-pyridinylmethyl)-8-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881995.png)
![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)

